Enantiomeric Purity: Defined Stereochemical Identity vs. Racemic Mixture
The (S)-enantiomer (CAS 70831-55-9) is supplied with a defined stereochemical configuration (2S), typically at high enantiomeric purity (>98% ee as inferred from commercial specifications) . In contrast, the racemic mixture (CAS 108-15-6) contains an equimolar mixture of (R)- and (S)-enantiomers, offering no stereochemical control . The (R)-enantiomer (CAS 346690-99-1) provides the opposite stereochemical outcome [1].
| Evidence Dimension | Stereochemical Identity |
|---|---|
| Target Compound Data | (2S)-configuration; enantiomeric purity typically >98% ee |
| Comparator Or Baseline | Racemic mixture (CAS 108-15-6): (R)/(S) = 1:1; (R)-enantiomer (CAS 346690-99-1): (2R)-configuration |
| Quantified Difference | Enantiopure vs. racemic (0% ee) vs. opposite enantiomer |
| Conditions | Commercial availability specifications |
Why This Matters
For stereoselective synthesis, only the enantiopure (S)-form yields a single stereochemical outcome, crucial for drug candidate development and asymmetric catalysis.
- [1] Chem960. (n.d.). 346690-99-1 ((R)-N,N-Dimethyl-1,2-propanediamine, (2R)-2-aminopropyldimethylamine). View Source
